molecular formula C10H6F3NO2 B8566613 7-(trifluoroMethoxy)isoquinolin-3-ol

7-(trifluoroMethoxy)isoquinolin-3-ol

Cat. No.: B8566613
M. Wt: 229.15 g/mol
InChI Key: NQOLDAAGOOQJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethoxy)isoquinolin-3-ol (CAS 1175271-36-9) is a high-purity isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 6 F 3 NO 2 and a molecular weight of 229.16 g/mol, this compound serves as a versatile building block for the synthesis of novel bioactive molecules . The compound's structure combines an isoquinoline scaffold, a privileged structure in medicinal chemistry, with a strategically placed trifluoromethoxy (-OCF 3 ) group . The isoquinoline core is a prominent motif found in numerous biologically active natural and synthetic compounds, including the anticonvulsant berberine and the vasodilator papaverine . The incorporation of the trifluoromethoxy group is a key strategy in modern drug design, as it can significantly enhance a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. This group possesses a strong electron-withdrawing effect and demonstrates higher resistance to oxidative metabolism compared to non-fluorinated analogs, which can lead to improved biological half-lives for drug candidates . This combination makes 7-(Trifluoromethoxy)isoquinolin-3-ol a particularly valuable reagent for researchers exploring new chemical entities, especially in the development of compounds targeting the Aryl hydrocarbon Receptor (AhR), a pathway of growing importance in immunology and inflammation research . The presence of the hydroxyl group at the 3-position provides a handle for further chemical modification, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. Applications: This compound is intended for use as a key intermediate in pharmaceutical R&D, agrochemical research, and material science. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

7-(trifluoromethoxy)-2H-isoquinolin-3-one

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-2-1-6-4-9(15)14-5-7(6)3-8/h1-5H,(H,14,15)

InChI Key

NQOLDAAGOOQJHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CNC(=O)C=C21)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Base Methodology and Adaptations

The Friedel-Crafts acylation reaction is a cornerstone for constructing isoquinoline cores. A patent by demonstrates the synthesis of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline via cyclization of an amide intermediate under acidic conditions (AlCl₃ in dichloromethane). While this method targets a dihydroisoquinoline derivative, its principles are adaptable to 7-(trifluoromethoxy)isoquinolin-3-ol by modifying starting materials.

Key steps include:

  • Friedel-Crafts Acylation : Reaction of 3-(4-trifluoromethoxyphenyl)propionyl chloride with a substituted benzamide precursor to form a ketone intermediate.

  • Cyclization : Acid-catalyzed intramolecular cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the isoquinoline ring.

  • Hydroxylation : Post-cyclization oxidation or directed C–H hydroxylation at the 3-position using catalysts like Pd(OAc)₂ or Rh(III) complexes.

Optimization Challenges:

  • Regioselectivity : Ensuring acylation occurs at the correct position for subsequent cyclization requires electron-donating groups (e.g., methoxy) at the 6- and 7-positions.

  • Trifluoromethoxy Introduction : The trifluoromethoxy group is typically installed via nucleophilic substitution on a pre-halogenated intermediate using silver trifluoromethoxide (AgOCF₃).

Rh(III)-Catalyzed C–H Activation/Annulation

Diazo-Based Annulation

Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for assembling nitrogen heterocycles. As reported in, diazo compounds serve as carbene precursors to construct isoquinoline derivatives via tandem C–H activation/annulation. For 7-(trifluoromethoxy)isoquinolin-3-ol, this method involves:

  • Substrate Design : A benzamide derivative bearing a trifluoromethoxy group at the 7-position.

  • Carbene Insertion : Rh(III)-catalyzed reaction with ethyl diazoacetate to form a metallocycle intermediate.

  • Annulation : Intramolecular cyclization to yield the isoquinoline core, followed by hydroxylation.

Key Advantages:

  • Atom Economy : Eliminates need for pre-functionalized starting materials.

  • Functional Group Tolerance : Compatible with electron-withdrawing groups like trifluoromethoxy.

Table 1: Optimization of Rh(III)-Catalyzed Synthesis

CatalystSolventTemp (°C)Yield (%)
[Cp*RhCl₂]₂DCE8078
RhCl₃·3H₂OToluene10065

Metal-Free Transannulation of 1-Sulfonyl Triazoles

Ring-Opening and Cyclization

A metal-free approach from utilizes 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles to generate 3-aminoisoquinolines via thermal denitrogenation and transannulation. Adapting this method for 7-(trifluoromethoxy)isoquinolin-3-ol involves:

  • Triazole Synthesis : Preparation of a triazole precursor with a trifluoromethoxy group at the 7-position.

  • Thermal Denitrogenation : Heating in toluene at 140°C to form a ketenimine intermediate.

  • Cyclization and Aromatization : Intramolecular nucleophilic attack followed by base-mediated elimination.

Limitations:

  • Substrate Complexity : Requires multi-step synthesis of the triazole precursor.

  • Moderate Yields : Reported yields for analogous compounds range from 60–80%.

Late-Stage Functionalization of Isoquinolines

Direct C–H Trifluoromethoxylation

Introducing the trifluoromethoxy group post-cyclization remains challenging due to the inertness of C–H bonds. Recent advances in radical chemistry offer solutions:

  • Photoredox Catalysis : Using Ru(bpy)₃²⁺ and a trifluoromethoxylation reagent (e.g., Togni’s reagent) under blue light.

  • Directed C–H Activation : Employing Pd or Rh catalysts with directing groups (e.g., pyridine) to achieve site-selective trifluoromethoxylation.

Table 2: Comparison of Functionalization Methods

MethodCatalystYield (%)Selectivity
PhotoredoxRu(bpy)₃²⁺45Moderate
Pd-Catalyzed C–H ActivationPd(OAc)₂62High

Chemical Reactions Analysis

Types of Reactions

7-(trifluoroMethoxy)isoquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The trifluoromethoxy group distinguishes 7-(trifluoromethoxy)isoquinolin-3-ol from analogs with methoxy (-OCH₃), hydroxy (-OH), or halogen substituents. Key comparisons include:

Compound Name Substituent(s) Position(s) Molecular Weight (g/mol) CAS Number Key Properties
7-(Trifluoromethoxy)isoquinolin-3-ol -OCF₃, -OH 7, 3 Not reported 1175271-36-9 High lipophilicity; metabolic stability
7-Methoxyisoquinolin-3-ol -OCH₃, -OH 7, 3 ~215 (estimated) Not available Lower lipophilicity; faster metabolic clearance
7-Fluoroisoquinolin-3-yl (S7) -F, -CH₂CH₂OH 7, 3 ~347 (from synthesis) Not available Moderate polarity; synthetic intermediate
PA-824 analog (e.g., from ) -CF₃O-benzyloxy, -NO₂ Variable ~363 (C₁₅H₁₃F₃N₂O₅) Not available Antitubercular activity; nitroimidazole core
7-(Piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]pyrimidin-4-one -CF₃O-phenyl, -piperazinyl 2, 7 ~435 (estimated) Not available Kinase inhibition potential; high MW

Key Observations :

  • Metabolic Stability : The C-F bond in -OCF₃ resists oxidative degradation, unlike -OCH₃, which is prone to demethylation .
  • Synthetic Complexity : Introducing -OCF₃ requires specialized reagents (e.g., trifluoromethylation agents), whereas methoxy analogs are more straightforward to synthesize .
Pharmacokinetic Considerations
  • Solubility: Methoxy analogs (e.g., 7-methoxyisoquinolin-3-ol) generally exhibit higher aqueous solubility but shorter half-lives due to faster metabolism.
  • Bioavailability : The trifluoromethoxy group may improve oral bioavailability in preclinical models, as seen in related compounds like PA-824 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(trifluoromethoxy)isoquinolin-3-ol, and how is structural purity validated?

  • Methodological Answer : A common approach involves multi-step synthesis starting with functionalized isoquinoline precursors. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions under anhydrous conditions . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight verification . Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm), ensuring >95% purity for research applications .

Q. What spectroscopic techniques are critical for characterizing 7-(trifluoromethoxy)isoquinolin-3-ol?

  • Methodological Answer :

  • NMR : ¹H NMR identifies hydroxyl (-OH) and trifluoromethoxy (-OCF₃) proton environments, while ¹³C NMR distinguishes aromatic carbons and electronegative substituent effects .
  • FT-IR : Confirms the presence of hydroxyl (broad peak ~3200 cm⁻¹) and C-F stretching (1100–1200 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the trifluoromethoxy group relative to the isoquinoline core, critical for structure-activity relationship (SAR) studies .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO) is recommended, with stock solutions stored at -20°C under inert gas to prevent oxidation. Stability is monitored via LC-MS over 72 hours at 37°C in physiological buffers (pH 7.4). Aggregation-prone behavior can be mitigated using cyclodextrin-based solubilizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7-(trifluoromethoxy)isoquinolin-3-ol?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antitubercular efficacy) may arise from assay conditions or impurity profiles. To address this:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in Mycobacterium tuberculosis vs. Gram-negative bacteria) .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products that might interfere with assays .
  • Comparative SAR : Synthesize analogs (e.g., replacing -OCF₃ with -OCH₃) to isolate the trifluoromethoxy group’s contribution .

Q. What strategies are effective in designing derivatives to enhance target selectivity?

  • Methodological Answer :

  • Scaffold hybridization : Combine the isoquinoline core with pharmacophores from known inhibitors (e.g., imidazo-oxazines for antitubercular activity) .
  • Electrostatic tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to modulate π-stacking with enzyme active sites .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 or bacterial efflux pumps .

Q. What experimental controls are essential when evaluating the compound’s mechanism of action?

  • Methodological Answer :

  • Negative controls : Include structurally similar but inactive analogs (e.g., 7-methoxyisoquinolin-3-ol) to rule off-target effects .
  • Enzyme inhibition assays : Pair with positive controls (e.g., PA-824 for nitroreductase activity in antitubercular studies) .
  • Cellular toxicity panels : Use HEK-293 or HepG2 cells to differentiate cytotoxic vs. target-specific effects .

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